Cas no 353777-76-1 (N-(2-Methoxybenzyl)cyclopentanamine)

N-(2-Methoxybenzyl)cyclopentanamine is a synthetic organic compound featuring a cyclopentylamine core substituted with a 2-methoxybenzyl group. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The methoxybenzyl moiety enhances solubility and stability, while the cyclopentylamine scaffold offers versatility in derivatization. Its well-defined stereochemistry and purity make it suitable for applications in medicinal chemistry, particularly in the development of receptor-targeting agents. The compound’s balanced lipophilicity and electron-rich aromatic system contribute to its potential in drug discovery, where it may serve as a precursor for bioactive molecules. Handling requires standard laboratory precautions due to its amine functionality.
N-(2-Methoxybenzyl)cyclopentanamine structure
353777-76-1 structure
Product Name:N-(2-Methoxybenzyl)cyclopentanamine
CAS No:353777-76-1
MF:C13H19NO
MW:205.296063661575
CID:1067312
PubChem ID:792694
Update Time:2025-06-06

N-(2-Methoxybenzyl)cyclopentanamine Chemical and Physical Properties

Names and Identifiers

    • N-(2-Methoxybenzyl)cyclopentanamine
    • Cyclopentyl-(2-methoxy-benzyl)-amine
    • N-(2-methoxybenzyl)cyclopentanamine(SALTDATA: HCl)
    • AC1LGCZQ
    • cyclopentyl[(2-methoxyphenyl)methyl]amine
    • Oprea1_031306
    • Oprea1_507137
    • ST064942
    • N-(2-Methoxybenzyl)cyclopentanamine x1hcl
    • 353777-76-1
    • CS-0327598
    • AB00087233-01
    • SB77963
    • N-CYCLOPENTYL-N-(2-METHOXYBENZYL)AMINE
    • BBL018626
    • STK134716
    • HMS1704J11
    • DTXSID70355155
    • Cambridge id 5523178
    • AKOS000230026
    • N-[(2-methoxyphenyl)methyl]cyclopentanamine
    • AG-690/11765498
    • MDL: MFCD00980833
    • Inchi: 1S/C13H19NO/c1-15-13-9-5-2-6-11(13)10-14-12-7-3-4-8-12/h2,5-6,9,12,14H,3-4,7-8,10H2,1H3
    • InChI Key: OHGORSHWNTYOFQ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=CC=1CNC1CCCC1

Computed Properties

  • Exact Mass: 205.14677
  • Monoisotopic Mass: 205.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • Density: 1.02
  • Boiling Point: 303.8°C at 760 mmHg
  • Flash Point: 125.3°C
  • Refractive Index: 1.535
  • PSA: 21.26

N-(2-Methoxybenzyl)cyclopentanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$ 50.00 2022-06-07
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$ 135.00 2022-06-07
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